molecular formula C10H13NO2S B13223541 4-(Thiophen-2-YL)piperidine-2-carboxylic acid

4-(Thiophen-2-YL)piperidine-2-carboxylic acid

Cat. No.: B13223541
M. Wt: 211.28 g/mol
InChI Key: GENWEWXUNIAKOJ-UHFFFAOYSA-N
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Description

4-(Thiophen-2-YL)piperidine-2-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a carboxylic acid group and at the 4-position with a thiophene moiety. This structure combines the conformational flexibility of piperidine with the aromatic and electronic properties of thiophene, making it a versatile scaffold in medicinal chemistry. It has been utilized as a building block in synthesizing NMDA receptor antagonists, antimicrobial agents, and ligands for positron emission tomography (PET) imaging .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

4-thiophen-2-ylpiperidine-2-carboxylic acid

InChI

InChI=1S/C10H13NO2S/c12-10(13)8-6-7(3-4-11-8)9-2-1-5-14-9/h1-2,5,7-8,11H,3-4,6H2,(H,12,13)

InChI Key

GENWEWXUNIAKOJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1C2=CC=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Method Key Features Yield Stereoselectivity Reference
Cyclization Scalable, moderate dr 75% Low
Hydrogenation High ee, minimal byproducts >90% High
Reductive Amination Rapid, salt formation feasible ~80% Moderate
Enzymatic Eco-friendly, high ee 50–60% Very High

Functionalization of Preformed Piperidines

Late-stage modifications of piperidine intermediates include:

Challenges and Optimization

  • Stereocontrol : Asymmetric hydrogenation (Rh/Ir catalysts) outperforms classical resolution.
  • Byproduct Mitigation : Use of NaIO₄/OsO₄ for dihydroxylation minimizes side reactions.
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) and crystallization (ether/hexane) are critical.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-YL)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Thiophen-2-YL)piperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-YL)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The thiophene ring can interact with aromatic residues in proteins, while the piperidine ring can enhance binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Pharmacological Profiles

The following table summarizes key structural analogs, their molecular features, and pharmacological activities:

Compound Name Molecular Formula Structural Modifications Pharmacological Activity Key References
4-(Thiophen-2-YL)piperidine-2-carboxylic acid C₁₀H₁₁NO₂S Thiophene at C4, carboxylic acid at C2 NMDA receptor antagonism; intermediate in antimicrobial agents
cis-4-(Phosphonomethyl)piperidine-2-carboxylic acid (CGS 19755) C₇H₁₂NO₅P Phosphonomethyl group at C4 Competitive NMDA receptor antagonist; higher affinity for NR2A-containing receptors
(S)-1-(5-Chloro-2-cyanopyridin-4-yl)piperidine-2-carboxylic acid C₁₂H₁₀ClN₃O₂ Chloro and cyanopyridinyl substituents PET ligand for imaging immune checkpoint proteins
4-Hydroxy-4-methylpiperidine-1-carboxylic acid (4-methoxybenzothiazol-2-yl)amide C₁₆H₂₁N₃O₃S Hydroxy and methyl groups at C4; benzothiazole amide Neuroprotective agent (targets Alzheimer’s, Parkinson’s)
Isonipecotic Acid (4-Piperidinecarboxylic Acid) C₆H₁₁NO₂ No thiophene substituent; simpler piperidine scaffold Intermediate in peptide synthesis; limited receptor specificity
NMDA Receptor Antagonism
  • 4-(Thiophen-2-YL)piperidine-2-carboxylic acid: Demonstrates moderate NMDA receptor binding due to thiophene’s electron-rich π-system enhancing hydrophobic interactions. However, its affinity is lower than CGS 19755, which incorporates a phosphonomethyl group for stronger ionic interactions with the receptor’s glutamate-binding site .
  • CGS 19755 : Exhibits a 2.8-fold higher affinity for NR2A-containing NMDA receptors compared to NR2B subtypes, attributed to steric and electronic complementarity .
Neuroprotective Potential
  • The benzothiazole-amide derivative () shows broad neuroprotective activity, unlike 4-(Thiophen-2-YL)piperidine-2-carboxylic acid, which lacks direct evidence of neuroprotection but is used in intermediates for bioactive molecules .

Structural-Activity Relationship (SAR) Insights

  • Substituent Effects: Thiophene vs. Phosphonomethyl: Thiophene enhances membrane permeability but reduces polar interactions compared to phosphonomethyl groups. Chloro/Cyanopyridinyl Groups: Improve target selectivity in PET ligands by increasing electron-withdrawing effects and metabolic stability .
  • Stereochemical Influence :
    • The (S)-configuration in piperidine-2-carboxylic acid derivatives (e.g., ) improves binding kinetics to immune checkpoint proteins, suggesting chirality is critical for activity .

Biological Activity

4-(Thiophen-2-YL)piperidine-2-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its chemical structure, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

4-(Thiophen-2-YL)piperidine-2-carboxylic acid consists of a piperidine ring fused with a thiophene ring and a carboxylic acid functional group. Its molecular formula is C11H13N1O2S1C_11H_{13}N_1O_2S_1 with a molecular weight of 211.28 g/mol. The presence of both the thiophene and piperidine moieties contributes to its unique chemical reactivity and biological interactions.

Structural Characteristics

PropertyValue
Molecular FormulaC11H13NO2S
Molecular Weight211.28 g/mol
IUPAC Name4-(Thiophen-2-YL)piperidine-2-carboxylic acid
CAS NumberNot specified

Biological Activities

Research indicates that 4-(Thiophen-2-YL)piperidine-2-carboxylic acid exhibits several promising biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary investigations suggest that the compound may inhibit the growth of cancer cells. In vitro studies have demonstrated its cytotoxic effects on multiple cancer cell lines, indicating potential as an anticancer agent .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in experimental models.

The biological activity of 4-(Thiophen-2-YL)piperidine-2-carboxylic acid can be attributed to its ability to interact with specific biological targets. The carboxylic acid group facilitates hydrogen bonding with proteins, while the thiophene ring enhances electron density, allowing for nucleophilic attacks on various biomolecules.

Case Studies and Research Findings

  • Antimicrobial Studies : In a study evaluating various derivatives of piperidine compounds, 4-(Thiophen-2-YL)piperidine-2-carboxylic acid was found to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.
  • Cytotoxicity Assays : A series of cytotoxicity assays conducted on cancer cell lines (e.g., A549, HCT116) showed that this compound has an IC50 value ranging from 150 to 250 µg/mL, suggesting moderate to strong anticancer activity compared to established chemotherapeutics .
  • In Vivo Studies : Animal model studies are underway to assess the pharmacokinetics and therapeutic efficacy of 4-(Thiophen-2-YL)piperidine-2-carboxylic acid in treating inflammatory diseases and cancers. Preliminary results indicate favorable absorption and distribution profiles .

Comparative Analysis with Related Compounds

The uniqueness of 4-(Thiophen-2-YL)piperidine-2-carboxylic acid lies in its combination of structural features that enhance its biological activity compared to structurally similar compounds.

Compound NameStructural FeaturesUnique Aspects
Thiophene-2-carboxylic acidLacks piperidine ringPrimarily used in organic synthesis
Piperidine-2-carboxylic acidLacks thiophene ringFocused on piperidine chemistry
1-(Thien-2-ylmethyl)piperidine-4-carboxylic acidSimilar core structure but different substitution patternsExplored for different biological activities

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